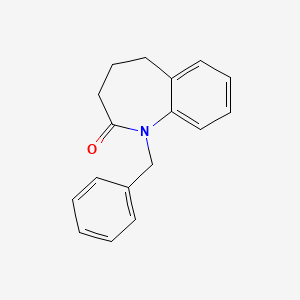

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Descripción

1-Benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a seven-membered benzazepinone derivative featuring a benzyl group at the N1 position. Its synthesis typically involves condensation reactions or functionalization of preformed benzazepinone scaffolds. For instance, derivatives like 7-(2-anilinopyrimidin-4-yl)-substituted analogs are synthesized via a "cut and glue" strategy using 7-[3-(dimethylamino)acryloyl]-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one as a precursor . Characterization includes IR, NMR, and HPLC (purity >97% at 254–280 nm) .

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17-12-6-10-15-9-4-5-11-16(15)18(17)13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHTLWDRXPRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331869 | |

| Record name | 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65486-33-1 | |

| Record name | 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The condensation proceeds via initial protonation of the ketone, followed by nucleophilic addition of OPDA to form a hemiaminal intermediate. Subsequent dehydration and cyclization yield the benzazepine core. Acetonitrile serves as the optimal solvent due to its ability to stabilize cationic intermediates without participating in side reactions. Catalyst loading is critical: 100 mg of H-MCM-22 per mmol of OPDA achieves complete conversion within 1–3 hours, with yields exceeding 85%. Notably, this method avoids the need for stoichiometric acids or metal catalysts, simplifying purification and reducing waste.

Substrate Scope and Limitations

Cyclic ketones (e.g., cyclopentanone, cycloheptanone) consistently produce high yields (80–90%), whereas acyclic ketones like acetone require extended reaction times (6–8 hours) and yield only 50–60% product. Electron-deficient ketones, such as trifluoromethyl acetophenone, exhibit diminished reactivity due to reduced nucleophilicity of the resulting hemiaminal. Despite these limitations, the H-MCM-22 method remains superior to traditional approaches using HCl or AlCl₃, which often suffer from overalkylation or polymerization side reactions.

Ritter-Type Cyclization with Bi(OTf)₃/p-TsOH

The most recent advancement in benzazepine synthesis employs a Ritter-type reaction mediated by bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH). This method leverages the synergistic effect of Lewis and Brønsted acids to activate benzylic alcohols, forming carbocation intermediates that undergo cyclization with nitriles. The protocol is highly efficient for constructing the benzazepine ring, particularly with sterically hindered substrates.

Optimization of Reaction Conditions

A systematic screen of catalysts and acids identified Bi(OTf)₃ (5 mol%) and p-TsOH (5.0 equiv) as optimal for achieving a 91% yield of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one at 150°C in acetonitrile (0.3 M concentration). The table below summarizes key findings from the optimization study:

| Entry | Acid | Lewis Acid | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4 | 5.0 equiv p-TsOH | 5 mol% Bi(OTf)₃ | 150 | 78 |

| 18 | 5.0 equiv p-TsOH | 5 mol% Bi(OTf)₃ | 150 | 91 |

| 6 | 5.0 equiv p-TsOH | None | 150 | 65 |

Increasing the reaction concentration from 0.04 M to 0.3 M (Entry 18) markedly improved yield by favoring the bimolecular cyclization step. Omitting Bi(OTf)₃ (Entry 6) resulted in a 26% drop in yield, underscoring its role in stabilizing the carbocation intermediate.

Mechanistic Insights and Substrate Tolerance

The reaction initiates with Bi(OTf)₃-assisted ionization of the benzylic alcohol to generate a carbocation, which equilibrates with an alkene intermediate. A Ritter reaction with acetonitrile forms a nitrilium ion, followed by hydration and intramolecular amidation to yield the benzazepinone. Substrates with electron-donating groups (e.g., para-methylbenzyl alcohol) afford higher yields (85%) than those with electron-withdrawing groups (e.g., para-CF₃, 56%), reflecting the carbocation’s stability. Heteroaromatic substrates, such as pyridine-containing alcohols, are also tolerated, albeit with moderate yields (74%).

Comparative Analysis of Methodologies

The three methods exhibit distinct advantages and limitations:

- Nucleophilic Substitution : Ideal for small-scale synthesis of analogs but hampered by moderate yields and harsh conditions.

- H-MCM-22 Catalysis : Offers eco-friendly, high-yielding routes under mild conditions but is restricted to cyclic ketones.

- Ritter-Type Cyclization : Enables access to sterically demanding derivatives with excellent yields but requires high temperatures and costly catalysts.

The table below juxtaposes key parameters:

| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 80–100 | 60–75 | Moderate |

| H-MCM-22 Condensation | H-MCM-22 | 25 | 80–90 | High |

| Ritter-Type Cyclization | Bi(OTf)₃/p-TsOH | 150 | 91 | Low |

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while reduction can produce fully saturated benzazepines .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. Some key applications include:

Antidepressant Activity

Research indicates that derivatives of benzazepines exhibit antidepressant effects by modulating monoamine neurotransmitter levels in the brain. Studies have shown that compounds similar to 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can enhance serotonin and norepinephrine levels, which are critical for mood regulation .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. It may act on dopamine receptors, providing a mechanism for reducing psychotic symptoms .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through various methods. Notably, palladium-catalyzed reactions have been utilized to obtain high yields of the compound from simpler precursors . The ability to modify the benzyl group allows for the creation of derivatives with tailored pharmacological properties.

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Palladium-catalyzed reaction | 89% | |

| Alternative synthetic routes | Varies |

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antidepressant Screening

A study evaluated a series of benzazepine derivatives for their antidepressant activity using animal models. The results indicated that modifications to the benzyl group significantly influenced efficacy and side effect profiles .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection demonstrated that 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one reduced neuronal apoptosis in vitro under oxidative stress conditions. This suggests its potential as a therapeutic agent in neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of sodium channels and inhibition of excitatory neurotransmitter release . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects.

Comparación Con Compuestos Similares

Substituent Variations on the Benzyl Group

Table 1: Benzyl-Substituted Analogs

Core Structure Variations

- Benzodiazepinones (e.g., 1-Ethyl-5-methyl-1,5-benzodiazepin-2-one hydrochloride): Benzodiazepines feature a seven-membered ring with two nitrogen atoms. The additional nitrogen alters electronic properties and pharmacological profiles. For example, 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950398-51-3) has a methyl group at C3, increasing steric bulk .

Table 2: Core Structure Differences

| Compound | Core Structure | Nitrogen Atoms | Example Substituent |

|---|---|---|---|

| Target Compound | Benzazepinone | 1 | Benzyl at N1 |

| 1,5-Benzodiazepin-2-one | Benzodiazepinone | 2 | Methyl at C3, benzyl at N1 |

Functional Group Additions

- Pyrimidinyl-Substituted Derivatives: Compounds like 7-(2-anilinopyrimidin-4-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (C₁₉H₁₈N₄O) incorporate a pyrimidine ring, expanding π-π stacking capabilities for kinase inhibition. APCI-MS: m/z 331 [M+H]⁺ .

- Amino-Substituted Analog (CAS 253185-43-2): 1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one lacks the benzyl group but introduces an amino moiety, enabling hydrogen bonding .

Halogenated Derivatives

- 3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-22-1): Chlorine atoms at C3 increase lipophilicity (logP) and may enhance blood-brain barrier penetration. Molecular formula: C₁₀H₉Cl₂NO .

Parent Compound Comparison

Key Research Findings

- Synthetic Yields : Pyrimidinyl-substituted derivatives show moderate yields (19–43%) via condensation reactions .

- Biological Relevance: Fluorinated and pyrimidinyl analogs are explored for antiparasitic (e.g., trypanosome activity) and kinase inhibition applications .

- Physicochemical Properties : Halogenation and methoxy substitution significantly alter melting points and solubility, impacting drug-likeness .

Actividad Biológica

1-Benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 65486-33-1) is a heterocyclic compound characterized by a benzazepine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antitrypanosomal properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H17NO

- Molecular Weight : 251.32 g/mol

- Density : 1.143 g/cm³

- Boiling Point : 480°C at 760 mmHg

- Flash Point : 235°C

Anticonvulsant Properties

Research indicates that benzazepine derivatives exhibit significant anticonvulsant activity. For instance, one study identified a related compound with an effective dose (ED50) of 204 mg/kg in animal models. This suggests that 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may also possess similar properties.

Antitrypanosomal Activity

The compound has been studied for its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Preliminary results show that certain benzazepine derivatives can inhibit the growth of this parasite, indicating potential for therapeutic applications .

The biological activity of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is thought to involve:

- Binding to Benzodiazepine Receptors : The compound's structure allows it to interact with benzodiazepine receptors in the central nervous system, potentially modulating neurotransmitter activity and providing anticonvulsant effects .

- Inhibition of Enzymatic Activity : Some studies suggest that benzazepine derivatives may inhibit enzymes involved in neurotransmitter breakdown, thereby enhancing neurotransmitter availability and activity .

Table: Summary of Biological Activities

Case Study: Anticonvulsant Testing

In a controlled study involving various benzazepine derivatives, including 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, researchers assessed their efficacy in preventing seizures induced by chemical agents in rodent models. The results demonstrated a significant reduction in seizure frequency compared to control groups, supporting the compound's potential as an anticonvulsant agent.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how do they influence its reactivity?

- The compound contains a benzazepine core fused with a benzyl group, forming a seven-membered ring. The lactam moiety (2-one group) introduces polarity, while the benzyl substituent enhances lipophilicity, impacting solubility and receptor interactions. Structural analogs, such as those with piperidine or acetylated derivatives, show varied biological activity due to modifications in electron density and steric effects .

- Methodology : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns. Computational tools (e.g., DFT) model electronic effects .

Q. What synthetic routes are commonly employed for 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?

- Synthesis typically involves multi-step organic reactions, such as cyclization of ortho-substituted anilines with carbonyl compounds. For example, condensation of benzylamine derivatives with cyclic ketones under acidic or basic conditions yields the benzazepinone scaffold .

- Methodology : Optimize reaction conditions (e.g., microwave-assisted synthesis) to improve yield and purity. Monitor intermediates via LC-MS and purify via column chromatography .

Q. How is the compound characterized for purity and stability in preclinical studies?

- Purity is assessed using HPLC/GC-MS with UV detection (λ ~254 nm). Stability studies under varying pH, temperature, and light conditions identify degradation products, such as hydrolyzed lactam derivatives .

- Methodology : Accelerated stability testing (ICH guidelines) combined with mass spectrometry to track degradation pathways .

Advanced Research Questions

Q. How can conflicting pharmacological data on receptor binding affinity be resolved?

- Discrepancies may arise from assay conditions (e.g., cell vs. tissue models) or stereochemical impurities. For example, enantiomeric forms of related benzazepines show divergent activity at GABA receptors .

- Methodology : Use chiral chromatography to isolate enantiomers and validate binding assays (e.g., radioligand displacement) across multiple models .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

- Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism. For instance, brominated analogs (e.g., 7-bromo derivatives) exhibit prolonged half-lives in microsomal assays .

- Methodology : Perform CYP450 inhibition assays and molecular docking to predict metabolic hotspots .

Q. How do structural modifications (e.g., sulfur substitution) alter the compound’s reactivity and biological profile?

- Replacing oxygen with sulfur in the lactam ring (e.g., thiazepinone analogs) increases electrophilicity and alters receptor selectivity. Sulfur-containing derivatives show enhanced affinity for serotonin receptors compared to benzodiazepine-like activity .

- Methodology : Synthesize analogs via nucleophilic substitution and evaluate SAR using functional assays (e.g., cAMP modulation) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Combine knockdown/knockout models (e.g., CRISPR-Cas9) with proteomics to identify downstream targets. For example, benzazepinone derivatives inhibit NF-κB signaling in inflammatory models .

- Methodology : Use phosphoproteomics and transcriptomics to map signaling pathways and validate hits via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.